BenchChemオンラインストアへようこそ!

2-(5-Bromo-2-ethoxybenzenesulfonamido)benzoic acid

COX-2 inhibition anti-inflammatory enzyme assay

This 5-bromo-2-ethoxy substituted sulfonamidobenzoic acid is a validated COX-2 inhibitor lead (human IC₅₀ = 47 nM) and a versatile building block for focused library synthesis. The bromine atom at the 5-position enables modular derivatization via Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, while the ortho-carboxylic acid group offers orthogonal amide bond formation. Its calculated logP of 4.377 and compliance with Lipinski's Rule of Five make it an ideal lead-like scaffold for anti-inflammatory drug discovery programs. Unlike clinical COX-2 inhibitors with restricted procurement, this research-grade compound is broadly accessible worldwide.

Molecular Formula C15H14BrNO5S
Molecular Weight 400.2g/mol
CAS No. 327072-95-7
Cat. No. B500584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Bromo-2-ethoxybenzenesulfonamido)benzoic acid
CAS327072-95-7
Molecular FormulaC15H14BrNO5S
Molecular Weight400.2g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CC=CC=C2C(=O)O
InChIInChI=1S/C15H14BrNO5S/c1-2-22-13-8-7-10(16)9-14(13)23(20,21)17-12-6-4-3-5-11(12)15(18)19/h3-9,17H,2H2,1H3,(H,18,19)
InChIKeyBRJNFERKOINKQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Bromo-2-ethoxybenzenesulfonamido)benzoic acid (CAS 327072-95-7): Procurement-Relevant Chemical Profile


2-(5-Bromo-2-ethoxybenzenesulfonamido)benzoic acid (CAS 327072-95-7) is a benzenesulfonamide derivative bearing a brominated ethoxybenzene moiety linked via a sulfonamide bridge to a benzoic acid group [1]. The compound has the molecular formula C₁₅H₁₄BrNO₅S and a molecular weight of 400.2 g/mol . It contains a bromine atom at the 5-position of the benzene ring and an ethoxy group at the 2-position, structural features that confer distinct physicochemical properties including a calculated logP of 4.377 [2]. The compound is commercially available from multiple suppliers at ≥95% purity for research use only . Structurally, it belongs to the sulfonamidobenzoic acid class, which has been explored for COX-2 inhibition, carbonic anhydrase inhibition, and as synthetic building blocks [1].

Why Generic Substitution of 2-(5-Bromo-2-ethoxybenzenesulfonamido)benzoic acid Fails: Structural Determinants of Target Engagement


Benzenesulfonamide derivatives with benzoic acid moieties exhibit widely divergent biological activities depending on specific substitution patterns. The 5-bromo-2-ethoxy substitution pattern in this compound is not interchangeable with other halogen or alkoxy variants due to differential effects on steric bulk, electronic distribution, and lipophilicity that directly impact enzyme binding pocket accommodation . In COX-2 inhibition studies, the presence of a carboxylic acid moiety on the phenyl ring attached to the sulfonamide nitrogen is critical for activity, as it participates in key hydrogen bonding interactions within the enzyme active site [1]. The bromine atom at the 5-position contributes to hydrophobic interactions while the ethoxy group modulates solubility and membrane permeability, with a calculated logP of 4.377 indicating moderate lipophilicity [2]. Substituting with chloro, methoxy, or fluoro analogs alters these physicochemical parameters in ways that can substantially reduce target engagement or change selectivity profiles . The evidence below quantifies these differences where comparative data are available.

Quantitative Differentiation Evidence for 2-(5-Bromo-2-ethoxybenzenesulfonamido)benzoic acid (CAS 327072-95-7)


COX-2 Inhibition Potency: 30 nM IC₅₀ Against Purified Murine Enzyme

2-(5-Bromo-2-ethoxybenzenesulfonamido)benzoic acid demonstrates potent inhibition of purified mouse COX-2 with an IC₅₀ value of 30 nM, as measured by inhibition of PGE₂-G/PGD₂-G formation following a 3-minute preincubation with 2-AG substrate [1]. While a direct head-to-head comparison with a close structural analog under identical assay conditions is not available in the open literature, this compound's activity can be contextualized against celecoxib, the reference COX-2 selective inhibitor, which exhibits an IC₅₀ of approximately 30 nM (0.03 μM) in related in vitro COX-2 inhibition assays [2]. This places the compound within the same nanomolar potency range as a clinically validated COX-2 inhibitor, distinguishing it from less potent benzenesulfonamide derivatives that show IC₅₀ values exceeding 2 μM or are inactive (>20 μM) in similar assay systems [2]. The compound also shows IC₅₀ values of 47 nM against human COX-2 in arachidonic acid-based assays [1], confirming cross-species activity.

COX-2 inhibition anti-inflammatory enzyme assay

Lipophilicity Profile: Calculated logP of 4.377 for Membrane Permeability Assessment

2-(5-Bromo-2-ethoxybenzenesulfonamido)benzoic acid has a calculated partition coefficient (logP) of 4.377 [1]. This value falls within the optimal range (logP 1-5) for oral bioavailability according to Lipinski's Rule of Five, indicating balanced hydrophobicity suitable for membrane permeation while maintaining aqueous solubility [2]. In contrast, the non-brominated parent compound 2-(benzenesulfonamido)benzoic acid, which lacks the bromine and ethoxy substituents, has a substantially lower calculated logP, reducing its membrane permeability potential . The 5-bromo substitution contributes approximately +0.8 to +1.0 logP units based on fragment contribution analysis, while the 2-ethoxy group adds additional lipophilicity relative to hydroxy or methoxy analogs. The bromine atom also provides a synthetic handle for further derivatization via cross-coupling reactions, a feature absent in non-halogenated analogs .

physicochemical properties drug-likeness ADME prediction

Synthetic Versatility: Bromine as a Cross-Coupling Handle for Derivative Synthesis

The bromine atom at the 5-position of the benzene ring in 2-(5-bromo-2-ethoxybenzenesulfonamido)benzoic acid serves as a reactive site for transition metal-catalyzed cross-coupling reactions including Suzuki-Miyaura, Stille, and Buchwald-Hartwig aminations . This enables systematic exploration of structure-activity relationships (SAR) by introducing diverse aryl, heteroaryl, or amine substituents at the 5-position without altering the core sulfonamidobenzoic acid scaffold . In contrast, non-halogenated benzenesulfonamidobenzoic acid derivatives (e.g., 2-(benzenesulfonamido)benzoic acid) lack this synthetic handle and require de novo synthesis of each analog from early-stage intermediates, increasing the time and resource burden for SAR campaigns. The 4-positional isomer, 4-(5-bromo-2-ethoxybenzenesulfonamido)benzoic acid, retains the bromine handle but positions the carboxylic acid moiety differently on the aniline ring, which alters hydrogen-bonding geometry with biological targets . The ortho-carboxylic acid configuration in the target compound is distinct from the para-substituted isomer and may confer different binding modes as observed in molecular docking studies of related sulfonamide COX-2 inhibitors [1].

organic synthesis building block cross-coupling

Molecular Weight and Hydrogen Bonding Profile: 400.2 g/mol with Carboxylic Acid Donor/Acceptor

2-(5-Bromo-2-ethoxybenzenesulfonamido)benzoic acid has a molecular weight of 400.2 g/mol (C₁₅H₁₄BrNO₅S), placing it within the acceptable range (<500 g/mol) for drug-like molecules under Lipinski's Rule of Five [1]. The compound contains one hydrogen bond donor (carboxylic acid -OH) and five hydrogen bond acceptors (sulfonamide S=O groups, carboxylic acid C=O, ethoxy oxygen), totaling six H-bond donor/acceptor groups, which meets the recommended threshold (≤5 donors, ≤10 acceptors) for oral bioavailability prediction [1]. In comparison, N-alkylated benzenesulfonamide derivatives lacking the carboxylic acid moiety have reduced hydrogen bonding capacity, which may impair target binding interactions that rely on the carboxylic acid group for key salt bridge or hydrogen bond formation in enzyme active sites [2]. The bromine atom contributes ~80 g/mol to the molecular weight relative to hydrogen, but this mass increment is offset by the enhanced lipophilicity and synthetic utility discussed in Evidence Items 2 and 3. Positional isomers such as the 3- and 4-carboxylic acid substituted analogs share identical molecular formula but differ in three-dimensional conformation and electronic distribution, which can significantly impact binding affinity as demonstrated in COX-2 docking studies of related sulfonamide scaffolds [2].

drug-likeness molecular properties lead optimization

Validated Research Applications for 2-(5-Bromo-2-ethoxybenzenesulfonamido)benzoic acid (CAS 327072-95-7)


COX-2 Inhibitor Lead Optimization and SAR Studies

This compound serves as a validated starting point for COX-2 inhibitor lead optimization campaigns. With demonstrated nanomolar inhibitory activity against both murine (IC₅₀ = 30 nM) and human (IC₅₀ = 47 nM) COX-2 enzymes [1], it provides a benchmark potency level for SAR exploration. The bromine atom at the 5-position enables modular derivatization via Suzuki-Miyaura cross-coupling to introduce diverse substituents while maintaining the core sulfonamidobenzoic acid pharmacophore . The calculated logP of 4.377 and compliance with Lipinski's Rule of Five parameters [2] make it a suitable lead-like scaffold for programs targeting inflammatory diseases where COX-2 selectivity is desired. Researchers can use this compound as a reference inhibitor to benchmark newly synthesized analogs in standardized COX-2 enzyme assays, leveraging the published IC₅₀ data as a quality control comparator [1].

Building Block for Benzenesulfonamide-Focused Chemical Libraries

The compound is strategically valuable as a core building block for generating focused benzenesulfonamide libraries. The bromine substituent provides a versatile synthetic handle for palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura (aryl-aryl bond formation), Sonogashira (alkyne coupling), and Buchwald-Hartwig (C-N bond formation) . This enables parallel synthesis of dozens of analogs from a single precursor, significantly reducing the synthetic burden compared to de novo synthesis of each derivative. The carboxylic acid moiety on the aniline ring also provides an orthogonal functional group for amide bond formation with amines or for use as a directing group in C-H activation chemistry. The ortho-carboxylic acid configuration distinguishes this building block from the 4-positional isomer, offering different vectors for fragment growth and potentially distinct binding modes in target engagement studies [3]. The compound's commercial availability at 95% purity from multiple suppliers ensures reproducible library synthesis without the need for in-house multi-step preparation.

Physicochemical Reference Standard for Bromo-Ethoxy Sulfonamide ADME Profiling

With a calculated logP of 4.377 and molecular weight of 400.2 g/mol [2], this compound can serve as a physicochemical reference standard for establishing baseline ADME (Absorption, Distribution, Metabolism, Excretion) properties of bromo-ethoxy substituted benzenesulfonamides. In drug discovery programs evaluating related scaffolds, this compound provides a benchmark for membrane permeability assays (PAMPA or Caco-2), plasma protein binding studies, and metabolic stability assessments in liver microsomes. The moderate lipophilicity (logP 4.377) predicts reasonable membrane permeation without excessive hydrophobicity that could lead to poor aqueous solubility or high metabolic clearance. Researchers developing QSAR (Quantitative Structure-Activity Relationship) models for sulfonamide-based inhibitors can incorporate the experimental data from this compound (COX-2 IC₅₀, logP, MW) as a training set member to improve predictive accuracy for novel analogs [1].

Enzyme Inhibition Assay Positive Control for COX-2 Screening

Given the validated IC₅₀ values of 30 nM (mouse COX-2) and 47 nM (human COX-2) [1], this compound is suitable for use as a positive control inhibitor in COX-2 enzyme activity screening assays. It provides a consistent, commercially available reference compound that researchers can use to validate assay performance, normalize inter-plate variability, and establish Z'-factor quality metrics for high-throughput screening campaigns. Unlike clinical COX-2 inhibitors such as celecoxib, which may be subject to controlled substance regulations or restricted procurement channels in some jurisdictions, this research-grade compound is broadly accessible through standard chemical suppliers . The availability of inhibition data under different assay conditions (purified enzyme with 2-AG substrate vs. arachidonic acid substrate) [1] provides flexibility in assay design and enables cross-validation between different COX-2 inhibition assay formats.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(5-Bromo-2-ethoxybenzenesulfonamido)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.